2-Amino-n-(2,5-dimethylphenyl)benzamide
CAS No.: 102630-80-8
Cat. No.: VC20782285
Molecular Formula: C15H16N2O
Molecular Weight: 240.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102630-80-8 |
|---|---|
| Molecular Formula | C15H16N2O |
| Molecular Weight | 240.3 g/mol |
| IUPAC Name | 2-amino-N-(2,5-dimethylphenyl)benzamide |
| Standard InChI | InChI=1S/C15H16N2O/c1-10-7-8-11(2)14(9-10)17-15(18)12-5-3-4-6-13(12)16/h3-9H,16H2,1-2H3,(H,17,18) |
| Standard InChI Key | PFVFIDOVWVGKFZ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2N |
| Canonical SMILES | CC1=CC(=C(C=C1)C)NC(=O)C2=CC=CC=C2N |
Introduction
Chemical Structure and Properties
2-Amino-N-(2,5-dimethylphenyl)benzamide is a benzamide derivative characterized by an amino group at the 2-position of the benzamide moiety and a 2,5-dimethyl substitution pattern on the phenyl ring. While the specific compound information is limited in the available literature, we can extrapolate from closely related compounds to understand its likely properties.
Molecular Structure
Based on similar compounds, 2-Amino-N-(2,5-dimethylphenyl)benzamide would have a molecular formula of C15H16N2O, with a molecular weight approximately around 240 g/mol. The structure features a benzamide core with an amino substituent at the ortho position, connected via an amide bond to a 2,5-dimethylphenyl group. This arrangement would create a molecule with potential for hydrogen bonding through both the amino group and the amide functionality.
Physical and Chemical Properties
Structural Comparisons with Related Compounds
Understanding the relationship between 2-Amino-N-(2,5-dimethylphenyl)benzamide and similar compounds provides valuable insight into its potential properties and applications.
Comparison with 2-amino-N-(2,6-dimethylphenyl)benzamide
2-amino-N-(2,6-dimethylphenyl)benzamide differs from our target compound only in the position of one methyl group on the phenyl ring (6-position instead of 5-position). This compound is well-characterized with a CAS number of 13922-38-8 and appears in various chemical databases . The slight difference in substitution pattern would likely affect the three-dimensional conformation of the molecule, potentially influencing its biological activity profile and receptor interactions.
Comparison with 4-Amino-N-(2,5-dimethylphenyl)benzamide
4-Amino-N-(2,5-dimethylphenyl)benzamide shares the same 2,5-dimethylphenyl substituent as our target compound but differs in the position of the amino group (para instead of ortho). This compound, with CAS number 97042-50-7, represents another important structural analog that may share similar applications and properties. The position of the amino group would significantly affect the electronic distribution and hydrogen bonding capabilities of the molecule.
Structure-Activity Relationships
Understanding the relationship between chemical structure and biological activity provides crucial insights for rational drug design and optimization.
Impact of Amino Group Position
The position of the amino group on the benzamide moiety significantly influences biological activity. In 2-Amino-N-(2,5-dimethylphenyl)benzamide, the ortho-positioned amino group likely creates a different electronic distribution and hydrogen bonding pattern compared to para-substituted analogs. This difference could affect interactions with biological targets and result in distinct activity profiles.
Effect of Methyl Substitution Pattern
The methyl groups at the 2,5-positions on the phenyl ring influence the compound's lipophilicity, electronic properties, and three-dimensional conformation. These factors are critical determinants of biological activity, affecting parameters such as membrane permeability, receptor binding, and metabolic stability. Comparative studies with 2,6-dimethyl substituted analogs would provide valuable information about the importance of substitution patterns.
Research Applications and Future Directions
The unique structural features of 2-Amino-N-(2,5-dimethylphenyl)benzamide suggest several potential research applications.
Medicinal Chemistry Applications
The compound represents an interesting scaffold for medicinal chemistry research, particularly in the development of anti-inflammatory, antimicrobial, or antidiabetic agents. Structure-activity relationship studies could focus on modifications of the amino group or different substitution patterns on the phenyl ring to optimize biological activity and pharmacokinetic properties.
Material Science Applications
Benzamide derivatives have applications beyond medicinal chemistry, including in the development of novel materials. The rigid structure and potential for hydrogen bonding make compounds like 2-Amino-N-(2,5-dimethylphenyl)benzamide candidates for research in areas such as supramolecular chemistry and crystal engineering.
Analytical Standard Development
Biochemical Interactions
The structural features of 2-Amino-N-(2,5-dimethylphenyl)benzamide suggest potential interactions with various biological targets.
Metabolic Considerations
In biological systems, 2-Amino-N-(2,5-dimethylphenyl)benzamide would likely undergo phase I and phase II metabolism. The amino group presents a site for potential oxidation or conjugation reactions, while the methyl groups might undergo oxidation to hydroxymethyl or carboxylic acid metabolites. Understanding these metabolic pathways would be crucial for any potential therapeutic application.
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